molecular formula C14H16O2 B12085863 tert-Butyl 3-ethynyl-4-methylbenzoate

tert-Butyl 3-ethynyl-4-methylbenzoate

Cat. No.: B12085863
M. Wt: 216.27 g/mol
InChI Key: CFPUIQIANHSGNA-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynyl-4-methylbenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-ethynyl-4-methylbenzoate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated benzoates.

    Substitution: Halogenated benzoates, nitrobenzoates.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-4-methylbenzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    tert-Butyl 4-methylbenzoate: Similar structure but lacks the ethynyl group.

    Methyl 4-tert-butylbenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.

    tert-Butyl 4-ethynylbenzoate: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness:

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

tert-butyl 3-ethynyl-4-methylbenzoate

InChI

InChI=1S/C14H16O2/c1-6-11-9-12(8-7-10(11)2)13(15)16-14(3,4)5/h1,7-9H,2-5H3

InChI Key

CFPUIQIANHSGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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